![molecular formula C25H25ClN4 B2633708 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 338415-59-1](/img/structure/B2633708.png)
3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine” is a chemical with the molecular formula C25H25ClN4 . It has a molecular weight of 416.95 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a phenyl ring at one end and an imidazo[1,2-a]pyridine ring at the other . The phenyl ring is substituted with a chlorine atom .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.23±0.1 g/cm3 and a predicted pKa of 7.59±0.50 .Scientific Research Applications
Platelet-Activating Factor Antagonists
This compound has been explored in the design and synthesis of new derivatives that act as potent, orally active platelet-activating factor (PAF) antagonists. Notable findings include a compound exhibiting high in vitro and in vivo potency and long duration of activity, indicating potential pharmacological applications (Carceller et al., 1996).
Heterocyclic Synthesis
The chemical has been utilized in the synthesis of various novel heterocyclic derivatives, such as N-cycloalkanes, morpholine, piperazines, and pyrazole derivatives. These compounds have been identified for potential use in medicinal chemistry, given their unique structural properties (Ho & Suen, 2013).
Antiproliferative Activity Against Cancer Cell Lines
Research has indicated that certain derivatives of this compound have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Some of these derivatives showed good activity, suggesting potential in cancer treatment research (Mallesha et al., 2012).
Metabolic Studies
The compound has been a subject in studies exploring the metabolism of dopamine D(4)-selective antagonists. Such research is crucial in understanding the biotransformation processes of related drug compounds, potentially informing the development of treatments for conditions like schizophrenia (Zhang et al., 2000).
Synthesis of Thiazolidinones as Antimicrobial Agents
Novel thiazolidinone derivatives incorporating this compound have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Such research contributes to the ongoing search for new and effective antimicrobial agents (Patel et al., 2012).
properties
IUPAC Name |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methyl-2-phenylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4/c1-19-10-11-24-27-25(20-6-3-2-4-7-20)23(30(24)17-19)18-28-12-14-29(15-13-28)22-9-5-8-21(26)16-22/h2-11,16-17H,12-15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYGZJINLPCYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.